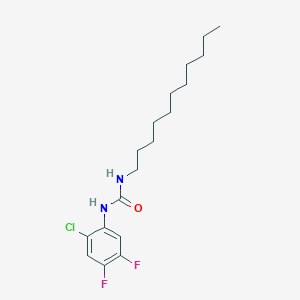
1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea is a synthetic organic compound characterized by the presence of a chloro-difluorophenyl group and an undecylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea typically involves the reaction of 2-chloro-4,5-difluoroaniline with undecyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding urea derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted urea derivatives.
Oxidation: Formation of oxidized urea derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as hydrophobic coatings.
Biological Studies: It is studied for its interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloro-4,5-difluorophenyl)ethanone
- 1-(2-Chloro-4,5-difluorophenyl)-3-cyclododecylurea
Uniqueness
1-(2-Chloro-4,5-difluorophenyl)-3-undecylurea is unique due to its specific structural features, such as the undecylurea moiety, which imparts distinct physicochemical properties. This uniqueness makes it suitable for applications where other similar compounds may not be effective.
Propiedades
Fórmula molecular |
C18H27ClF2N2O |
|---|---|
Peso molecular |
360.9 g/mol |
Nombre IUPAC |
1-(2-chloro-4,5-difluorophenyl)-3-undecylurea |
InChI |
InChI=1S/C18H27ClF2N2O/c1-2-3-4-5-6-7-8-9-10-11-22-18(24)23-17-13-16(21)15(20)12-14(17)19/h12-13H,2-11H2,1H3,(H2,22,23,24) |
Clave InChI |
MOZATJBKTBEPIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCNC(=O)NC1=CC(=C(C=C1Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B15018661.png)
![3-(3-bromophenoxy)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B15018667.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B15018670.png)
![4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B15018678.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B15018686.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethoxybenzamide](/img/structure/B15018704.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B15018706.png)
![2-(4-Bromo-2-methoxyphenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018709.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B15018712.png)
![N'-[(E)-[5-(Morpholin-4-YL)furan-2-YL]methylidene]pyridine-4-carbohydrazide](/img/structure/B15018719.png)
![1-(4-bromophenyl)-6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15018725.png)
![3-{(2E)-2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazinyl}-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B15018731.png)
![N-(4-Ethylphenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B15018733.png)
